molecular formula C11H12Br2N2 B14665707 1-Methyl-4,4'-bipyridin-1-ium dibromide CAS No. 36708-32-4

1-Methyl-4,4'-bipyridin-1-ium dibromide

Cat. No.: B14665707
CAS No.: 36708-32-4
M. Wt: 332.03 g/mol
InChI Key: LXKJQKXIEXVRHQ-UHFFFAOYSA-M
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Description

1-Methyl-4,4'-bipyridin-1-ium dibromide is a bipyridinium salt characterized by a methyl group substituent on one nitrogen atom of the 4,4'-bipyridinium core and bromide counterions. Bipyridinium derivatives are widely studied for their electrochemical behavior, π-π stacking interactions, and applications in catalysis and materials science .

Properties

CAS No.

36708-32-4

Molecular Formula

C11H12Br2N2

Molecular Weight

332.03 g/mol

IUPAC Name

1-methyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide

InChI

InChI=1S/C11H11N2.2BrH/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;;/h2-9H,1H3;2*1H/q+1;;/p-1

InChI Key

LXKJQKXIEXVRHQ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Counterion Effects

The choice of counterion significantly influences crystal packing and intermolecular interactions. For example:

  • 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide (CAS 106867-97-4): Forms columnar stacks in the [001] direction due to the small bromide ion, enabling close C⋯C contacts (3.493 Å) and intercolumnar C–H⋯N hydrogen bonds. In contrast, its PF₆⁻ analog lacks columnar stacking due to the larger anion size, adopting a zigzag ribbon arrangement instead .
  • 1-Methyl-4,4'-bipyridinium iodide : Exhibits catalytic activity in oxaloacetate production, where the iodide counterion may influence solubility and lone-pair interactions at the nitrogen center .

Table 1: Counterion-Dependent Structural Properties

Compound Counterion Crystal Packing Key Interactions Reference
1,1′-Methylenebis(4,4′-bipyridinium) Br⁻ Columnar stacks C⋯C (3.493 Å), C–H⋯N
1,1′-Methylenebis(4,4′-bipyridinium) PF₆⁻ Zigzag ribbons No columnar stacking
1-Methyl-4,4'-bipyridinium I⁻ Not reported Catalytic enolization

Substituent Effects

Alkyl chain length and bridging groups modulate solubility, electrochemical properties, and applications:

  • 1,1′-Diheptyl-4,4′-bipyridinium dibromide (CAS 6159-05-3): Long alkyl chains enhance lipophilicity, making it suitable for electrochromic materials. The heptyl groups stabilize radical species in redox processes .
  • 1,1′-Methylenebis(4,4′-bipyridinium) dibromide: The methylene bridge creates a chevron-shaped cation, enabling unique columnar packing and hydrogen-bonding networks absent in mono-substituted analogs .

Table 2: Substituent-Dependent Properties

Compound Substituent Key Property/Application Reference
1,1′-Diheptyl-4,4′-bipyridinium Heptyl Electrochromic materials
1-Methyl-4,4'-bipyridinium Methyl Catalytic enolization
1,1′-Methylenebis(4,4′-bipyridinium) Methylene bridge Columnar stacking

Structural and Functional Comparisons

  • Crystallographic Parameters :

    • The orthorhombic crystal system (space group Fdd2) of 1,1′-Methylenebis(4,4′-bipyridinium) dibromide features a unit cell volume of 3960.45 ų, with intercolumnar N⋯H distances as short as 2.546 Å .
    • Diheptyl derivatives often crystallize in less symmetric systems due to alkyl chain disorder .
  • Reactivity: Methyl-substituted bipyridinium salts promote pyruvate enolization via lone-pair interactions, while bulkier derivatives (e.g., diheptyl) prioritize electrochemical stability .

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